dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine
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Overview
Description
dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a methoxyphenyl group and a butylamine chain. This unique structure imparts specific chemical and biological properties to the compound.
Scientific Research Applications
dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities . They have been reported to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
Preparation Methods
The synthesis of dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine typically involves multiple steps, starting from readily available starting materials
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Construction of Triazole Ring: The triazole ring is typically formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Introduction of Butylamine Chain: The final step involves the alkylation of the triazole-thiazole intermediate with butylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the structure.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents like ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
dibutyl({[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl})amine can be compared with other similar compounds, such as:
Thiazolothiadiazines: These compounds have a similar thiazole-triazole fused ring structure but differ in the specific substituents and their positions.
Triazole-Pyrimidine Hybrids: These compounds contain a triazole ring fused with a pyrimidine ring, exhibiting different biological activities and chemical properties.
Triazole-Oxadiazole Hybrids:
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-butyl-N-[[3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-4-6-12-23(13-7-5-2)14-18-15-24-19(21-22-20(24)26-18)16-8-10-17(25-3)11-9-16/h8-11,15H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNYJZOTBFTOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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